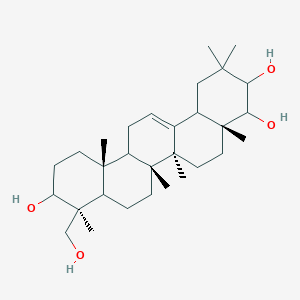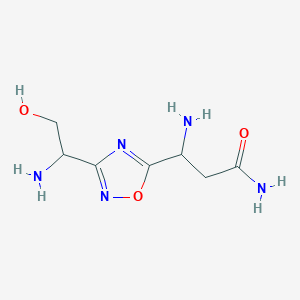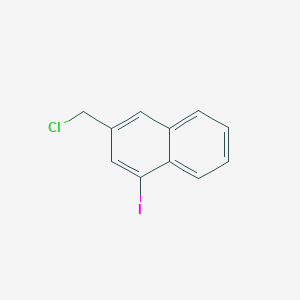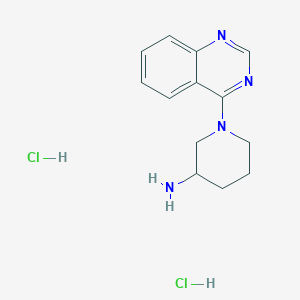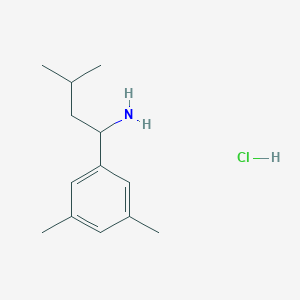
tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate is a chemical compound with the molecular formula C11H21N3O3. It is a piperazine derivative that is often used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-aminoacetyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Reaction of Piperazine with tert-Butyl Chloroformate: This step forms the tert-butyl piperazine intermediate.
Reaction with 2-Aminoacetyl Chloride: The intermediate is then reacted with 2-aminoacetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and quality of the product.
化学反应分析
Types of Reactions
tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学研究应用
tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate is unique due to its specific functional groups, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry.
属性
分子式 |
C13H25N3O5 |
|---|---|
分子量 |
303.35 g/mol |
IUPAC 名称 |
acetic acid;tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H21N3O3.C2H4O2/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12;1-2(3)4/h4-8,12H2,1-3H3;1H3,(H,3,4) |
InChI 键 |
DGBCBDGSUGCXQL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4'-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetic acid ethyl ester](/img/structure/B14785517.png)
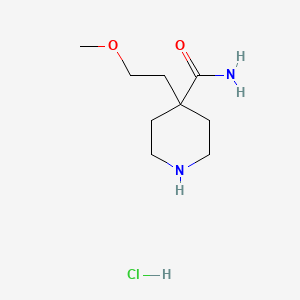
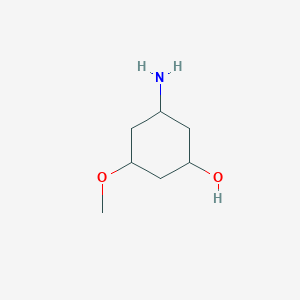

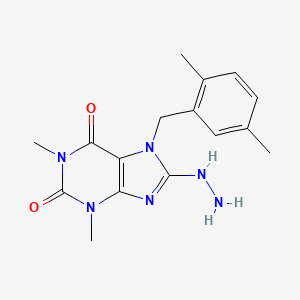
![2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B14785553.png)
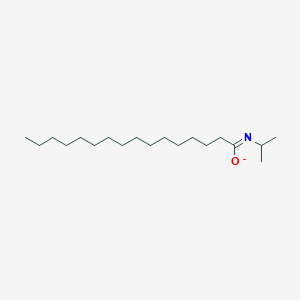
![Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B14785573.png)
